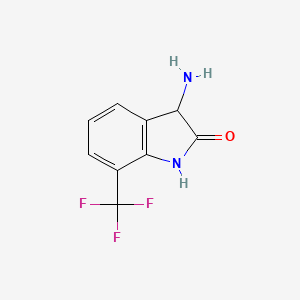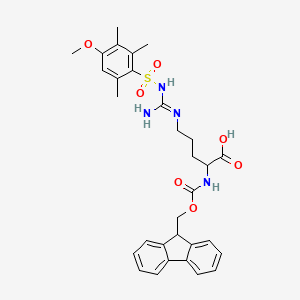
N|A-Fmoc-N|O-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Arg(Mtr)-OH: is a derivative of arginine, an amino acid, which is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminal and the methoxytrimethylbenzene sulfonyl (Mtr) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the functional groups of arginine during the synthesis process, ensuring that the desired peptide sequence is obtained without unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Arg(Mtr)-OH typically involves the protection of the arginine amino acid. The Fmoc group is introduced to the N-terminal of arginine using Fmoc chloride in the presence of a base such as sodium carbonate. The Mtr group is introduced to the side chain of arginine using methoxytrimethylbenzene sulfonyl chloride in the presence of a base like triethylamine. The reaction conditions usually involve an organic solvent such as dichloromethane or dimethylformamide .
Industrial Production Methods: Industrial production of Fmoc-Arg(Mtr)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Arg(Mtr)-OH undergoes several types of reactions, including deprotection, substitution, and coupling reactions.
Common Reagents and Conditions:
Deprotection: The Fmoc group is removed using piperidine in an organic solvent like dimethylformamide.
Substitution: The side chain of arginine can undergo substitution reactions with various electrophiles in the presence of a base.
Major Products: The major products formed from these reactions are peptides with specific sequences, where arginine is incorporated at the desired position with its functional groups properly protected or deprotected as needed .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Arg(Mtr)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of arginine residues, facilitating the assembly of complex peptide sequences .
Biology: In biological research, peptides synthesized using Fmoc-Arg(Mtr)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: Peptides containing arginine residues are used in the development of therapeutic agents, including antimicrobial peptides, enzyme inhibitors, and peptide-based vaccines .
Industry: In the pharmaceutical industry, Fmoc-Arg(Mtr)-OH is used in the large-scale synthesis of peptide drugs and diagnostic agents .
Mecanismo De Acción
The mechanism of action of Fmoc-Arg(Mtr)-OH involves the protection of the arginine amino acid during peptide synthesis. The Fmoc group protects the N-terminal amine, preventing unwanted reactions, while the Mtr group protects the guanidino side chain of arginine. During the synthesis process, these protecting groups are selectively removed to allow for the formation of peptide bonds at specific positions .
Comparación Con Compuestos Similares
Fmoc-Arg(Pmc)-OH: This compound uses the pentamethylchroman sulfonyl (Pmc) group for side chain protection.
Fmoc-Arg(Pbf)-OH: This compound uses the pentamethylbenzofuran sulfonyl (Pbf) group for side chain protection.
Uniqueness: Fmoc-Arg(Mtr)-OH is unique due to the specific properties of the Mtr group, which provides effective protection of the arginine side chain while being relatively easy to remove under mild conditions. This makes it particularly useful in the synthesis of peptides that are sensitive to harsh deprotection conditions .
Propiedades
IUPAC Name |
5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHIEITYHYVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


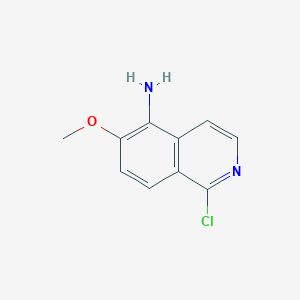
![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)

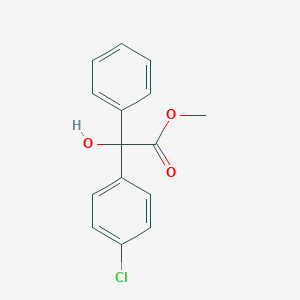
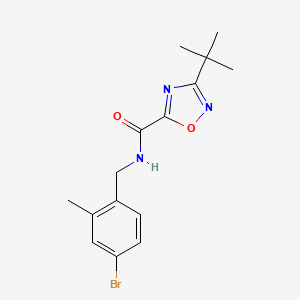
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12820048.png)
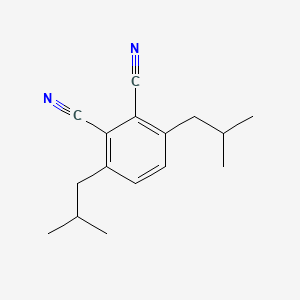
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)
